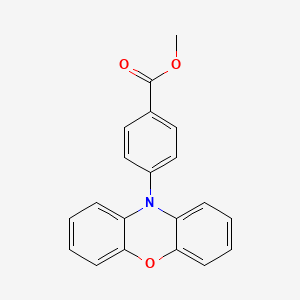
Methyl 4-(10H-phenoxazin-10-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(10H-phenoxazin-10-yl)benzoate is an organic compound with the molecular formula C20H15NO3 and a molecular weight of 317.34 g/mol . This compound is characterized by the presence of a phenoxazine ring system attached to a benzoate ester group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(10H-phenoxazin-10-yl)benzoate typically involves the reaction of 4-(10H-phenoxazin-10-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(10H-phenoxazin-10-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Substituted phenoxazine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(10H-phenoxazin-10-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(10H-phenoxazin-10-yl)benzoate involves its interaction with specific molecular targets and pathways. The phenoxazine ring system can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes and disrupt cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazine: The parent compound with a similar ring structure.
Phenothiazine: A structurally related compound with sulfur instead of oxygen in the ring.
Benzoxazine: Another related compound with a different heterocyclic ring system.
Uniqueness
Methyl 4-(10H-phenoxazin-10-yl)benzoate is unique due to its specific ester group and the presence of the phenoxazine ring system. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C20H15NO3 |
|---|---|
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
methyl 4-phenoxazin-10-ylbenzoate |
InChI |
InChI=1S/C20H15NO3/c1-23-20(22)14-10-12-15(13-11-14)21-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)21/h2-13H,1H3 |
Clave InChI |
QWYFWOHUPWQVLX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















